molecular formula C16H17NO B12602241 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- CAS No. 648408-80-4

2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-

Cat. No.: B12602241
CAS No.: 648408-80-4
M. Wt: 239.31 g/mol
InChI Key: QHJQSHURFBXDQD-UHFFFAOYSA-N
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Description

2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a fused benzene and quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, which undergoes cyclization and subsequent functional group modifications to yield the target compound . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- include:

Uniqueness

What sets 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- apart is its specific substitution pattern and structural features, which confer unique reactivity and potential applications. Its trimethyl substitution provides distinct steric and electronic effects, influencing its behavior in chemical reactions and biological systems.

Properties

CAS No.

648408-80-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1,3,4-trimethyl-6,7-dihydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C16H17NO/c1-10-12(3)17-9-8-13-6-4-5-7-14(13)15(17)11(2)16(10)18/h4-7H,8-9H2,1-3H3

InChI Key

QHJQSHURFBXDQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCC3=CC=CC=C3C2=C(C1=O)C)C

Origin of Product

United States

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